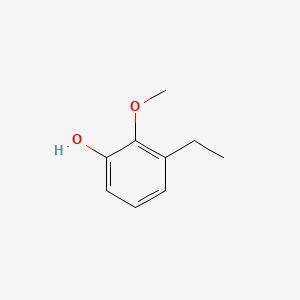

3-Ethyl-2-methoxyphenol

Übersicht

Beschreibung

3-Ethyl-2-methoxyphenol is a derivative of guaiacol . Guaiacol is an organic compound with the formula C6H4(OH)(OCH3). It is a phenolic compound containing a methoxy functional group . Guaiacol appears as a viscous colorless oil, although aged or impure samples are often yellowish . It occurs widely in nature and is a common product of the pyrolysis of wood .

Synthesis Analysis

Guaiacol is produced by methylation of o-catechol, for example using potash and dimethyl sulfate . Guaiacol can be prepared by diverse routes in the laboratory. o-Anisidine, derived in two steps from anisole, can be hydrolyzed via its diazonium derivative . Guaiacol can be synthesized by the dimethylation of catechol followed by selective mono-demethylation .Molecular Structure Analysis

The molecular formula of guaiacol is C7H8O2 . It is a phenolic compound containing a methoxy functional group .Chemical Reactions Analysis

Guaiacol is a phenolic compound containing a methoxy functional group . It is a common product of the pyrolysis of wood . It is also present in wood smoke, resulting from the pyrolysis of lignin .Physical and Chemical Properties Analysis

Guaiacol appears as a viscous colorless oil, although aged or impure samples are often yellowish . It has a density of 1.112 g/cm3 in liquid form and 1.129 g/cm3 in crystals . It has a melting point of 26–29 °C and a boiling point of 204–206 °C . It is soluble in water at 23.3 g/L at 25 °C .Wissenschaftliche Forschungsanwendungen

Thermochemical and Spectroscopic Properties

Methoxyphenols, including compounds similar to 3-Ethyl-2-methoxyphenol, are essential in studying antioxidants and biologically active molecules. They form strong inter- and intramolecular hydrogen bonds in condensed matter. Research by Varfolomeev et al. (2010) focused on the thermochemical, Fourier transform infrared (FTIR)-spectroscopic, and quantum-chemical studies of methoxyphenols. This research is crucial for understanding the relationships between the properties and structures of these compounds (Varfolomeev et al., 2010).

Hydrogen Bonding Dynamics

Zheng et al. (2006) investigated the formation and dissociation of hydrogen-bonded solute-solvent complexes involving 2-Methoxyphenol (2MP), a compound structurally related to this compound. This research provides insights into the chemical exchange and the nature of hydrogen bonds in such complexes (Zheng et al., 2006).

Antimicrobial Activity

The antimicrobial properties of methoxyphenol derivatives have been a subject of study. Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases and evaluated their antibacterial and antifungal activities. Such research is essential in the development of new antimicrobial agents (Vinusha et al., 2015).

Atmospheric Chemistry and Environmental Impact

The reactions of methoxyphenols with NO3 radicals, as studied by Zhang et al. (2016), are vital for understanding the atmospheric transformations and environmental impact of these compounds. This research helps in assessing the degradation rates and mechanisms of methoxyphenols at night (Zhang et al., 2016).

Catalytic Applications

Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, using a methoxyphenol derivative as a ligand. This study highlights the application of methoxyphenol derivatives in catalysis, particularly in the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Wirkmechanismus

Target of Action

3-Ethyl-2-methoxyphenol, a methoxylated aromatic compound (MAC), is widely distributed in various habitats and is a component of lignin . The primary targets of this compound are likely to be similar to those of other MACs, such as Guaiacol . Guaiacol is thought to have disinfectant properties and is used as an expectorant . It is also present in wood smoke, as a product of pyrolysis of lignin .

Mode of Action

It is known that phenolic compounds like this compound contain a polar covalent o-h bond . The electrons in this bond are strongly drawn towards the oxygen, giving it a partial negative charge, while the electrons are drawn away from the hydrogen, giving it a partial positive charge . This polar character leads to an interaction between molecules where the positively polarized hydrogen of one molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different molecule . This creates a type of intramolecular attraction called “hydrogen bonding” .

Biochemical Pathways

It is known that macs can be transformed by anaerobic microorganisms through diverse biochemical mechanisms . This transformation probably plays a significant role in the global carbon cycle .

Pharmacokinetics

It is known that the presence of a highly electronegative oxygen confers a measure of polar character to alcohols, which could influence their adme properties .

Result of Action

It is known that macs, such as guaiacol, have demonstrated effective antioxidant activity . Antioxidants are compounds that can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron . Therefore, they reduce oxidative stress and protect cells from oxidative damage .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Zukünftige Richtungen

Recent advances in synthetic biology have permitted the microbe-assisted synthesis of improved or specially synthesized food components . Phenol derivatives have been widely researched, as they have high potential for synthesizing bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

Biochemische Analyse

Biochemical Properties

3-Ethyl-2-methoxyphenol, like other phenols, exhibits a range of biochemical properties. It can participate in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the phenolic structure of this compound, which can form hydrogen bonds with other molecules, influencing their stability and function .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At certain thresholds, it may exhibit beneficial effects, while at high doses, it could potentially cause toxic or adverse effects

Metabolic Pathways

This compound is likely involved in various metabolic pathways, interacting with enzymes and cofactors . It may also influence metabolic flux or metabolite levels. The specific metabolic pathways involving this compound are not well characterized and warrant further study.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical activity . It may interact with transporters or binding proteins, influencing its localization or accumulation within cells

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for understanding its role in cellular processes.

Eigenschaften

IUPAC Name |

3-ethyl-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-5-4-6-8(10)9(7)11-2/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBHVYWAELLBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952188 | |

| Record name | 3-Ethyl-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97678-77-8, 29760-89-2 | |

| Record name | 3-Ethylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097678778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHYLGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C363GRY452 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2612878.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2612879.png)

![1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B2612880.png)

![2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2612883.png)

![N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2612885.png)

![Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2612887.png)

![2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2612898.png)

![{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide](/img/structure/B2612900.png)